molecular formula C21H23N5O4S B10945177 (5Z)-3-cyclohexyl-5-{4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzylidene}-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

(5Z)-3-cyclohexyl-5-{4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzylidene}-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B10945177
M. Wt: 441.5 g/mol
InChI Key: NTMOSCJWVKNQGU-ATVHPVEESA-N
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Description

1-CYCLOHEXYL-4-((Z)-1-{4-METHOXY-3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-2-SULFANYL-1H-IMIDAZOL-5-ONE is a complex organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-CYCLOHEXYL-4-((Z)-1-{4-METHOXY-3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-2-SULFANYL-1H-IMIDAZOL-5-ONE typically involves multiple steps:

    Formation of the imidazole ring: This can be achieved through the reaction of glyoxal and ammonia, forming the basic imidazole structure.

    Introduction of the cyclohexyl group: This step involves the alkylation of the imidazole ring with cyclohexyl bromide under basic conditions.

    Attachment of the methoxyphenyl group: This is done through a nucleophilic substitution reaction, where the imidazole derivative reacts with 4-methoxybenzyl chloride.

    Incorporation of the pyrazole moiety: The final step involves the reaction of the intermediate with 3-nitro-1H-pyrazole under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-CYCLOHEXYL-4-((Z)-1-{4-METHOXY-3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-2-SULFANYL-1H-IMIDAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the imidazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group in the pyrazole moiety can be reduced to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

1-CYCLOHEXYL-4-((Z)-1-{4-METHOXY-3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-2-SULFANYL-1H-IMIDAZOL-5-ONE has several scientific research applications:

    Medicinal Chemistry: Potential use as an antimicrobial, anti-inflammatory, or anticancer agent due to its imidazole and pyrazole moieties.

    Materials Science: Use in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigation of its interactions with biological macromolecules and potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 1-CYCLOHEXYL-4-((Z)-1-{4-METHOXY-3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-2-SULFANYL-1H-IMIDAZOL-5-ONE involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that are involved in microbial growth, inflammation, or cancer cell proliferation.

    Pathways Involved: Inhibition of enzyme activity, disruption of cellular signaling pathways, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1-CYCLOHEXYL-4-((Z)-1-{4-METHOXY-3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-2-SULFANYL-1H-IMIDAZOL-5-ONE: is unique due to its specific combination of functional groups and structural features. Similar compounds include:

Uniqueness

The uniqueness of 1-CYCLOHEXYL-4-((Z)-1-{4-METHOXY-3-[(3-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}METHYLIDENE)-2-SULFANYL-1H-IMIDAZOL-5-ONE lies in its specific structural arrangement, which imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H23N5O4S

Molecular Weight

441.5 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-[[4-methoxy-3-[(3-nitropyrazol-1-yl)methyl]phenyl]methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C21H23N5O4S/c1-30-18-8-7-14(11-15(18)13-24-10-9-19(23-24)26(28)29)12-17-20(27)25(21(31)22-17)16-5-3-2-4-6-16/h7-12,16H,2-6,13H2,1H3,(H,22,31)/b17-12-

InChI Key

NTMOSCJWVKNQGU-ATVHPVEESA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C3CCCCC3)CN4C=CC(=N4)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N2)C3CCCCC3)CN4C=CC(=N4)[N+](=O)[O-]

Origin of Product

United States

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